molecular formula C12H14BF2NO4 B8231426 2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8231426
M. Wt: 285.05 g/mol
InChI Key: REUUWOZDZNNITJ-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with two fluorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-difluoro-5-nitrophenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, such as hydroxyl or amino groups, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions and the design of molecular probes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-nitrophenyl ethyl carbonate
  • 2,4-Difluoro-5-nitrophenyl methanol
  • 2,4-Difluoro-5-nitrophenyl methyl ethyl amine

Uniqueness

Compared to similar compounds, 2-(2,4-Difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and as a precursor for various functionalized derivatives .

Properties

IUPAC Name

2-(2,4-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)9(15)6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUUWOZDZNNITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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